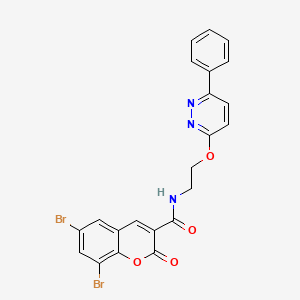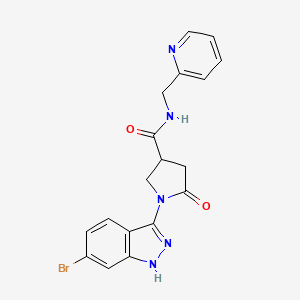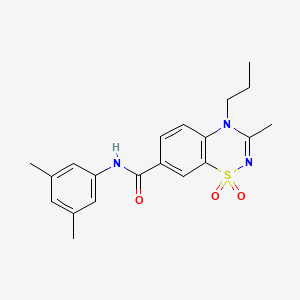
6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.
Oxidation: Formation of the oxo group at the 2-position.
Amidation: Coupling of the carboxylic acid group with an amine to form the carboxamide.
Etherification: Attachment of the 6-phenylpyridazin-3-yl group via an ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the chromene ring or the phenylpyridazinyl group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
作用机制
The mechanism of action of 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Binding to DNA and affecting gene expression.
相似化合物的比较
Similar Compounds
Similar compounds include other chromene derivatives with different substituents, such as:
- 6,8-dichloro-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide
- 6,8-dimethyl-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
属性
分子式 |
C22H15Br2N3O4 |
|---|---|
分子量 |
545.2 g/mol |
IUPAC 名称 |
6,8-dibromo-2-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]chromene-3-carboxamide |
InChI |
InChI=1S/C22H15Br2N3O4/c23-15-10-14-11-16(22(29)31-20(14)17(24)12-15)21(28)25-8-9-30-19-7-6-18(26-27-19)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,25,28) |
InChI 键 |
WBMHDLBDJBUSAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968579.png)
![6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968589.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B14968594.png)
![N-(3-chloro-2-methylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14968595.png)


![2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B14968622.png)

![N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968634.png)
![N-(4-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14968642.png)

![1-(2-methoxyphenyl)-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14968663.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B14968679.png)
